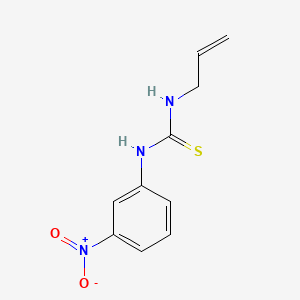![molecular formula C19H21F2N3O4S B11998149 2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate CAS No. 54939-33-2](/img/structure/B11998149.png)
2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate is a complex organic compound with a fascinating structure. Let’s break it down:
- The central core consists of an aniline group (an aromatic amine) connected to an ethyl chain.
- Surrounding this core, we find a diazo group (N=N) and a difluoromethylsulfonyl group (CF₂SO₂).
- The acetate moiety (CH₃COO⁻) is attached to the ethyl group.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are some notable methods:
-
Difluoromethylation-Based Approaches
- Metal-based methods: These involve transferring CF₂H to C(sp²) sites using metal catalysts. Stoichiometric and catalytic processes have been developed.
- Minisci-type radical chemistry: Effective for heteroaromatics, this approach achieves difluoromethylation of C(sp²)–H bonds.
- Site-selective installation onto large biomolecules (e.g., proteins) has also been explored .
-
X–CF₂H Bond Formation
- X can be oxygen, nitrogen, or sulfur.
- Traditional methods involve reacting with ClCF₂H.
- Recent protocols use novel non-ozone-depleting difluorocarbene reagents.
Industrial Production
The industrial-scale synthesis of this compound typically involves optimized versions of the above methods.
Analyse Chemischer Reaktionen
Reactions: It undergoes electrophilic, nucleophilic, radical, and cross-coupling reactions.
Common Reagents and Conditions: Specific reagents depend on the reaction type. For example
Major Products: Difluoromethylated derivatives of the starting compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for drug discovery and materials synthesis.
Biology: Investigated for bioconjugation and protein modification.
Industry: Valuable in the development of specialty chemicals.
Wirkmechanismus
The precise mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related difluoromethylated compounds. Notable examples include difluoromethylated drugs and agrochemicals.
Eigenschaften
CAS-Nummer |
54939-33-2 |
|---|---|
Molekularformel |
C19H21F2N3O4S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-[4-[[4-(difluoromethylsulfonyl)phenyl]diazenyl]-N-ethylanilino]ethyl acetate |
InChI |
InChI=1S/C19H21F2N3O4S/c1-3-24(12-13-28-14(2)25)17-8-4-15(5-9-17)22-23-16-6-10-18(11-7-16)29(26,27)19(20)21/h4-11,19H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
IURYNOILPJJRFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)

![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)


![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)



![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)

